molecular formula C13H14ClNO3 B1473143 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097952-43-5

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1473143
CAS No.: 2097952-43-5
M. Wt: 267.71 g/mol
InChI Key: LZBFICIPNPHTBU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid (CAS 750557-49-4) is a piperidine carboxylic acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring core, a common scaffold in drug discovery, substituted with a 3-chlorobenzyl group at the nitrogen and a carboxylic acid at the 2-position. The carboxylic acid functional group makes it a versatile building block for chemical synthesis, particularly for forming amide bonds, which are crucial in the development of potential pharmacologically active molecules . Research into structurally related 6-oxopiperidine-2-carboxylic acid (6-OPCA) frameworks has shown their relevance as constituents in Penicillium chrysogenum fermentations, highlighting their presence in biologically significant contexts . Furthermore, piperidine and pyrrolidine carboxylic acid derivatives are frequently explored as key intermediates in the synthesis of compounds for probing protein-protein interactions and developing enzyme inhibitors . This product is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFICIPNPHTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid features a piperidine ring with a carboxylic acid group and a chlorobenzyl substituent. The presence of the oxo group at the 6-position plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exhibit significant antimicrobial activity. A study evaluated various compounds for their ability to inhibit Gram-positive and Gram-negative bacteria, revealing that certain derivatives showed minimum inhibitory concentrations (MICs) below 0.125 µg/mL against Mycobacterium tuberculosis and other resistant strains .

CompoundMIC (µg/mL)Activity
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid<0.125Active against M. tuberculosis
Other derivativesVariesEffective against multiple bacterial strains

The mechanism by which 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exerts its effects involves interaction with specific biological targets, including enzymes and receptors. Preliminary data suggest that it may modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the piperidine ring and substituents can significantly influence its potency and selectivity . For instance, the introduction of different halogen groups or variations in the alkyl chain length can enhance antimicrobial efficacy.

Case Studies

  • Anticancer Activity : A study investigated the effects of various piperidine derivatives on cancer cell lines, demonstrating that compounds similar to 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exhibited cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cells. The results indicated potential for further development as anticancer agents .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds, suggesting that they might enhance nerve growth factor (NGF) signaling in neuronal cells. This finding points to potential applications in treating neurodegenerative diseases .

Scientific Research Applications

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of a chlorobenzyl group enhances its reactivity and biological activity, making it a subject of interest in various research areas.

Synthesis
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid can be synthesized through the alkylation of piperidine derivatives. Common methods for synthesis include multi-step organic reactions that often require strong bases like sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing catalysts for consistency.

Structure and Properties
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid has a complex structure, with the molecular formula C₁₃H₁₄ClNO₃ and a molecular weight of approximately 273.71 g/mol. It typically crystallizes in an orthorhombic space group, exhibiting specific lattice parameters that can be determined through X-ray diffraction studies. Key chemical properties include the ability to undergo various chemical reactions with common reagents. Relevant data indicate that this compound can form stable complexes with various biological molecules, enhancing its potential therapeutic applications.

Scientific Applications
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid has several scientific uses:

  • Medicinal Chemistry: It is used in synthesizing more complex organic molecules, particularly in drug development contexts.
  • Organic Synthesis: It serves as a valuable intermediate in organic synthesis due to its unique structural features.
  • Research: The compound's unique structural features make it valuable for further research into its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • Structure : Contains a pyrazolo[3,4-b]pyridine core instead of a piperidine ring. The 2-chlorobenzyl substituent differs in the position of the chlorine atom compared to the 3-chlorobenzyl group in the target compound.
  • The pyrazolo-pyridine system may confer enhanced aromaticity and rigidity compared to the piperidine backbone.
  • Applications: Not explicitly stated in literature, but pyrazolo-pyridine derivatives are often explored as kinase inhibitors or antimicrobial agents .

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

  • Structure : Features a dihydropyridine ring with a 4-chlorobenzyl group and a carboxylic acid at the 3-position.
  • Key Differences :
    • The chlorine atom is para-substituted on the benzyl group, which may influence electronic effects (e.g., electron-withdrawing nature) compared to meta-substitution.
    • The dihydropyridine ring lacks the saturated piperidine backbone, affecting conformational flexibility and redox properties.
  • Applications : Dihydropyridine derivatives are commonly associated with calcium channel modulation, though specific data for this compound are unavailable .

(R)-6-Oxopiperidine-2-carboxylic Acid Derivatives

  • Structure : Shares the 6-oxopiperidine-2-carboxylic acid core but lacks the 3-chlorobenzyl substituent.
  • Enzymatic production from cephalosporin C highlights its role as a precursor for bioactive molecules, such as pipecolic acid derivatives .

Comparative Data Table

Property/Feature 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic Acid 1-(2-Chlorobenzyl)-Pyrazolo-Pyridine Derivative 1-(4-Chlorobenzyl)-Dihydropyridine Derivative
Core Structure Piperidine Pyrazolo[3,4-b]pyridine Dihydropyridine
Substituent Position 3-Chlorobenzyl 2-Chlorobenzyl 4-Chlorobenzyl
Functional Groups Carboxylic acid, ketone Carboxylic acid, cyclopropyl, methyl Carboxylic acid, ketone
Potential Bioactivity Underexplored Kinase inhibition (hypothesized) Calcium channel modulation (hypothesized)
Synthetic Accessibility Moderate (requires chiral resolution) High (modular pyrazolo-pyridine synthesis) Moderate (dihydropyridine cyclization)

Research Findings and Implications

  • Positional Isomerism : The meta-substitution of chlorine in the target compound may offer distinct electronic and steric profiles compared to ortho- or para-substituted analogs, impacting receptor binding or metabolic stability .
  • Ring System Influence : Piperidine derivatives generally exhibit greater conformational flexibility than pyrazolo-pyridines or dihydropyridines, which could be advantageous in drug design for target adaptability.
  • Gaps in Research: No direct comparative studies on the biological activity or pharmacokinetics of these compounds are available in the provided evidence. Further research is needed to elucidate structure-activity relationships (SAR).

Preparation Methods

Piperidine Core Synthesis from Protected Amino Acids

One of the most efficient routes to 6-oxopiperidine-2-carboxylic acid derivatives starts from protected L-aspartic acid derivatives. Two approaches have been reported to access enantiopure 4-oxo-pipecolic acid derivatives, which are structurally analogous to the target compound:

  • Route A: Exploits the conversion of protected L-aspartic acid to intermediates that undergo cyclization and oxidation to yield the 6-oxopiperidine ring.
  • Route B: Involves functional group transformations and stereoselective steps to install the keto group at position 6 and the carboxyl group at position 2 of the piperidine ring.

These methods provide a chiral piperidine core with high enantiomeric purity, which is essential for biological activity.

N-Benzylation with 3-Chlorobenzyl Halides

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield (%) Notes
1 Protected L-aspartic acid, cyclization agents Formation of 6-oxopiperidine-2-carboxylic acid core 70–85 Stereoselective ring closure
2 3-Chlorobenzyl chloride, base (e.g., triethylamine), solvent (acetonitrile) N-alkylation of piperidine nitrogen 75–90 Mild conditions to avoid side reactions
3 Oxidizing agent (if needed), mild conditions Introduction/maintenance of 6-oxo group 80–90 Ensures keto functionality
4 Purification by crystallization or chromatography Isolation of pure product Characterization by spectral methods

Structural Confirmation and Research Findings

  • The crystal structure of related compounds such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid has been elucidated by X-ray diffraction, confirming the chair conformation of the piperidine ring and the spatial orientation of substituents.
  • Strong intermolecular hydrogen bonding influences crystal packing, which can affect purification and crystallization steps.
  • Spectroscopic techniques (NMR, IR, MS) are routinely used to confirm the structure and purity of the synthesized compound.

Notes on Optimization and Challenges

  • Stereochemical control is critical, especially when starting from chiral amino acid precursors.
  • Regioselectivity in N-alkylation must be maintained to avoid substitution at undesired sites.
  • Purification can be challenging due to close polarity of intermediates; crystallization conditions are optimized based on solvent polarity and temperature.
  • Scale-up requires careful monitoring of reaction parameters to maintain yield and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Impact on Synthesis
Starting Material Protected L-aspartic acid derivatives Provides chiral piperidine core
Alkylating Agent 3-Chlorobenzyl chloride/bromide Introduces 3-chlorobenzyl substituent
Base Triethylamine, potassium carbonate Facilitates N-alkylation
Solvent Acetonitrile, ethanol, toluene Influences reaction rate and selectivity
Temperature Room temp to reflux Controls reaction kinetics
Purification Crystallization, chromatography Ensures product purity
Characterization X-ray crystallography, NMR, IR, MS Confirms structure and stereochemistry

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid, and what catalysts or solvents are typically employed?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A general approach involves:

  • Step 1: Condensation of 3-chlorobenzylamine with a suitable pyridine or piperidine precursor under reflux conditions.
  • Step 2: Cyclization using catalysts such as palladium (e.g., Pd(OAc)₂) or copper (e.g., CuI) to form the oxopiperidine core .
  • Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.
  • Solvents: Dimethylformamide (DMF) or toluene are commonly used for their ability to dissolve polar intermediates and stabilize transition-metal catalysts .
    Key Optimization: Catalyst loading (5–10 mol%) and temperature control (80–120°C) are critical for high yields.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group; piperidine protons at δ 3.0–4.0 ppm). Confirm the carboxylic acid proton (broad peak at δ ~12–14 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to observe the molecular ion ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z ~280–300 is typical for this scaffold .
  • IR Spectroscopy: Identify the carbonyl stretch (~1700 cm⁻¹ for the ketone and carboxylic acid groups).
    Data Cross-Validation: Compare experimental spectra with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (e.g., COSY, HSQC) to confirm connectivity and NOESY to assess spatial proximity of substituents .
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing spectral anomalies.
  • X-ray Crystallography: Resolve absolute stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .
    Case Study: Conflicting NOE signals may arise from dynamic equilibria; variable-temperature NMR can clarify rigid vs. flexible regions.

Advanced: What experimental strategies are recommended for studying the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

  • In Vitro Assays:
    • Target Selection: Prioritize enzymes with structural homology to known targets (e.g., metalloproteases, due to the carboxylic acid moiety’s metal-binding capability) .
    • Dose-Response Curves: Test compound concentrations (1 nM–100 µM) with controls (e.g., EDTA for metalloenzymes).
    • Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Structural Modifications: Introduce substituents (e.g., fluorination at the benzyl group) to probe SAR and enhance potency .

Basic: What are the key considerations for optimizing reaction yields during the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd vs. Cu catalysts for cyclization efficiency; Pd often provides higher regioselectivity .
  • Solvent Polarity: Use DMF for polar intermediates but switch to toluene for water-sensitive steps to avoid side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product.

Advanced: How can computational chemistry methods be integrated with experimental data to predict reactivity or interaction mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the carboxylic acid group and enzyme active sites (e.g., Zn²⁺ in metalloproteases) .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., cyclization energy barriers) .
  • MD Simulations: Simulate solvation effects (explicit water models) to validate NMR chemical shift predictions .

Basic: What safety precautions should be taken when handling chlorinated intermediates during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions releasing volatile chlorinated byproducts (e.g., HCl gas).
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What approaches are used to determine the stereochemical configuration of chiral centers, and how can conflicting NOE data be reconciled?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to separate enantiomers.
  • NOESY Refinement: Acquire spectra at multiple temperatures to distinguish static vs. dynamic effects (e.g., ring-flipping in piperidine) .
  • X-ray Diffraction: Resolve absolute configuration for crystalline derivatives, providing definitive stereochemical assignments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

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